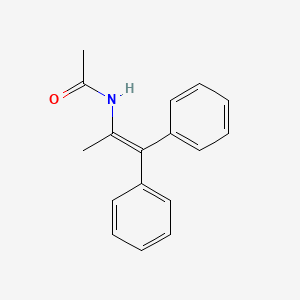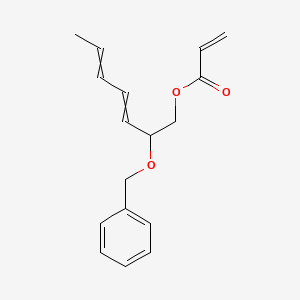![molecular formula C28H51O4- B14223523 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate CAS No. 823808-47-5](/img/structure/B14223523.png)
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate: is a chemical compound with the molecular formula C_28H_52O_3 It is an ester derivative, characterized by the presence of a long carbon chain and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The specific synthetic route may vary, but a common method includes:
Reactants: Nonadec-4-enoic acid and 2-ethylhexanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the esterification process. The mixture is heated to a temperature around 100-150°C for several hours.
Purification: The product is purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the nonadec-4-enoate moiety.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials, such as plasticizers and surfactants.
Wirkmechanismus
The mechanism of action of 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in biological systems. The released products can then participate in further biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2-Ethylhexyl)oxy]carbonyl}octadec-4-enoate
- 3-{[(2-Ethylhexyl)oxy]carbonyl}eicos-4-enoate
- 3-{[(2-Ethylhexyl)oxy]carbonyl}heptadec-4-enoate
Uniqueness
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate is unique due to its specific carbon chain length and the presence of a double bond at the 4-position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
823808-47-5 |
|---|---|
Molekularformel |
C28H51O4- |
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
3-(2-ethylhexoxycarbonyl)nonadec-4-enoate |
InChI |
InChI=1S/C28H52O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26(23-27(29)30)28(31)32-24-25(6-3)21-8-5-2/h20,22,25-26H,4-19,21,23-24H2,1-3H3,(H,29,30)/p-1 |
InChI-Schlüssel |
SHLYCRQVJYEFHG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
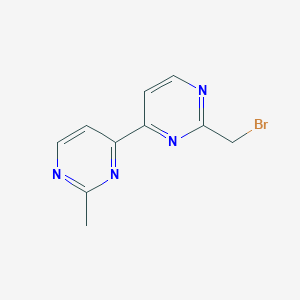
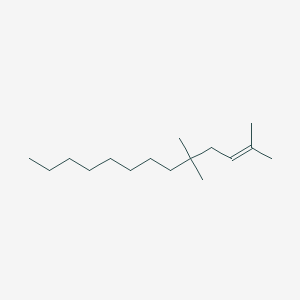
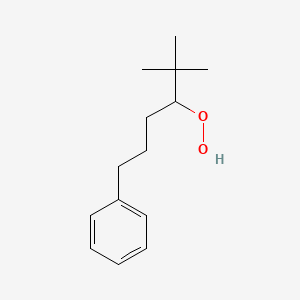
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)

![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
